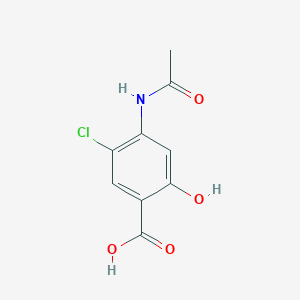

4-Acetylamino-5-chlorosalicylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Acetylamino-5-chlorosalicylic acid is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

4-Acetylamino-5-chlorosalicylic acid is primarily studied for its anti-inflammatory and antimicrobial properties. Its structural similarity to salicylic acid suggests potential applications in treating conditions such as:

- Acne Vulgaris : Due to its anti-inflammatory properties, it may help reduce acne lesions by modulating inflammatory pathways.

- Psoriasis : Similar to salicylic acid, it could be beneficial in managing psoriasis through its keratolytic effects.

Case Studies

Research indicates that compounds related to this compound exhibit significant antifungal activity against various strains of Candida, including Candida albicans and Candida auris. In one study, derivatives demonstrated a reduction in biofilm formation and cell invasion at specific concentrations, highlighting their potential in treating fungal infections .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. These compounds have shown cytotoxic effects against different cancer cell lines, including:

- Colon Cancer

- Breast Cancer

- Cervical Cancer

The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps, including the acetylation of 5-chlorosalicylic acid. Various synthetic routes have been documented, enhancing yield and purity. For example:

- The reaction of 5-chloro-2-hydroxybenzoic acid with acetic anhydride produces the desired compound efficiently .

This compound also serves as an intermediate in the synthesis of other pharmacologically active agents, showcasing its versatility in drug development.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against several pathogens. The compound exhibits significant activity against both bacterial and fungal strains, suggesting its utility as a broad-spectrum antimicrobial agent.

Antioxidant Activity

Preliminary studies indicate that derivatives of this compound may possess antioxidant properties, potentially contributing to their therapeutic effects by mitigating oxidative stress in biological systems .

Properties

Molecular Formula |

C9H8ClNO4 |

|---|---|

Molecular Weight |

229.62 g/mol |

IUPAC Name |

4-acetamido-5-chloro-2-hydroxybenzoic acid |

InChI |

InChI=1S/C9H8ClNO4/c1-4(12)11-7-3-8(13)5(9(14)15)2-6(7)10/h2-3,13H,1H3,(H,11,12)(H,14,15) |

InChI Key |

XIJJFVVIIPDBTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)O)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.